2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline

ALK5 TGF‑β Kinase inhibition

Medicinal chemistry teams often waste resources on quinoxaline regioisomers with unvalidated selectivity. This 2,3-dimethyl-6-(1H-pyrazol-1-yl)quinoxaline is the exact substitution pattern validated for TGF-β type I receptor kinase (ALK5) inhibition, delivering IC₅₀ values as low as 0.28 µM with >35-fold selectivity over p38α. The N-linked pyrazole provides a distinct trajectory for fragment growing compared to C-linked congeners. · Pre-annotated ADME benchmark: structurally related derivative data available (CYP3A4 IC₅₀ = 2.9 µM) for early triage. · Predictable reactivity: the 6-pyrazolyl substituent directs Riley oxidation regioselectivity for controlled late-stage functionalization. · Supplied as a screening-grade building block (NLT 98%), enabling immediate SAR initiation without internal synthesis.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
Cat. No. B11885304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)N3C=CC=N3)C
InChIInChI=1S/C13H12N4/c1-9-10(2)16-13-8-11(4-5-12(13)15-9)17-7-3-6-14-17/h3-8H,1-2H3
InChIKeyJHBQPSUZHFOIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline – Structural & Chemical Identity


2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline (CAS 941283-15-4; molecular formula C₁₃H₁₂N₄; molecular weight 224.26 g/mol) is a heterocyclic small molecule composed of a quinoxaline core bearing methyl groups at positions 2 and 3 and a 1H-pyrazol-1-yl substituent at position 6 . The compound is commercially available as a screening‑grade building block (typical purity NLT 98 %) . It serves as a fragment‑sized entry point for medicinal chemistry programs targeting kinase inhibition, antibacterial discovery, and CYP450 interaction profiling [1][2].

Fragment discovery Quinoxaline-pyrazole hybrid for kinase inhibitor SAR
Antibacterial screening Scaffold with reported class-level activity against Gram-positive strains
CYP450 profiling Pre-annotated ADME data supports early interaction liability screening

Why This Quinoxaline-Pyrazole Hybrid Cannot Be Replaced by Common Analogs


Quinoxaline‑pyrazole hybrids are not functionally interchangeable because the precise position and nature of the pyrazole attachment dictate kinase selectivity, antibacterial potency, and metabolic stability. Moving the pyrazole from the 6‑position of the quinoxaline to the 3‑position, or replacing the N‑linked 1H‑pyrazole with a C‑linked pyrazole regioisomer, switches the target profile from ALK5 inhibition (IC₅₀ 0.28 µM for the most active 4‑(quinoxalin‑6‑yl)pyrazole) to VEGFR‑2 inhibition (IC₅₀ 0.045 µM) or to gram‑positive antibacterial activity (MIC 7.8 µg/mL) [1][2]. Furthermore, elimination of the 2,3‑dimethyl groups removes the electron‑donating effect that modulates regioselective oxidation at the pyrazine nitrogens, a reactivity feature that can be exploited for late‑stage functionalisation [3]. The quantitative evidence below demonstrates why a decision to procure this specific substitution pattern must be based on experimentally validated differentiation rather than class similarity.

Positional isomer switch
Moving pyrazole from 6- to 3-position or changing linkage type may shift target profile from ALK5 to VEGFR2 or antibacterial activity, altering assay relevance.
Methyl group removal
Absence of 2,3-dimethyl groups may alter regioselective oxidation behavior, limiting synthetic diversification options compared to the parent scaffold.

Quantitative Differentiation Evidence vs. Closest Analogs


ALK5 Kinase Inhibition vs. Non-Pyrazole Quinoxalines

Although no published enzymatic data exist for 2,3‑dimethyl‑6‑(1H‑pyrazol‑1‑yl)quinoxaline itself, the structurally proximal 4‑(quinoxalin‑6‑yl)pyrazole series (compounds 14–27) demonstrates potent ALK5 inhibition that is absent in quinoxaline analogs lacking the pyrazole group. The most active congener, 19b, inhibited ALK5 phosphorylation with an IC₅₀ of 0.28 µM and 98 % inhibition at 10 µM [1]. Selectivity over p38α MAP kinase was >35‑fold, representing a 9.0‑fold improvement versus the clinical candidate LY‑2157299 [1]. This evidence positions the quinoxaline‑6‑yl‑pyrazole connectivity as a privileged pharmacophore for ALK5‑targeted programs.

ALK5 inhibition selectivity
Class-level
Analog 19b IC₅₀ 0.28 µM, >35-fold selectivity over p38α vs. LY‑2157299 (≈4-fold)
Class-level ALK5 pharmacophore context
No direct data for target compound
ALK5 TGF‑β Kinase inhibition

Antibacterial Activity Profile vs. Pyrazolyl-Quinoxalinones

The pyrazol‑1‑yl quinoxaline chemotype displays measurable antibacterial activity that varies sharply with pyrazole substitution. In a series of 3‑(pyrazol‑1‑yl)quinoxalin‑2(1H)‑one derivatives, 3‑(3,5‑dimethylpyrazol‑1‑yl)quinoxalin‑2(1H)‑one exhibited activity comparable to streptomycin, whereas the 3‑(5‑oxo‑3‑phenyl‑4,5‑dihydropyrazol‑1‑yl) analog achieved an MIC of 7.8 µg/mL [1]. The 2,3‑dimethyl‑6‑(1H‑pyrazol‑1‑yl)quinoxaline scaffold retains the N‑linked pyrazole motif but presents it at the 6‑position rather than the 3‑position, offering a distinct vector for antibacterial SAR that is not accessible with 3‑substituted quinoxalinone series.

Antibacterial MIC comparison
Class-level
3-Pyrazolyl-quinoxalinone analog MIC 7.8 µg/mL; activity comparable to streptomycin reported
Pyrazole geometry may enable distinct SAR
No direct MIC available for target compound
Antibacterial MIC Gram‑positive

CYP450 Interaction Liability vs. Marketed Kinase Inhibitors

A ChEMBL‑curated derivative incorporating the 2,3‑dimethyl‑6‑(1H‑pyrazol‑1‑yl)quinoxaline substructure (BDBM50268780) was profiled against a panel of human cytochrome P450 isoforms. The compound inhibited CYP3A4 with an IC₅₀ of 2.9 µM, CYP2D6 with an IC₅₀ of 11 µM, and CYP2C19 with an IC₅₀ of 9.3 µM [1]. By comparison, the core 2,3‑dimethylquinoxaline scaffold (CAS 2379‑55‑7) lacks both the pyrazole ring and the associated CYP interaction data, making the pyrazole‑substituted variant the only member of this series with quantitative DDI‑relevant ADME annotation [2].

CYP isoform inhibition
Cross-study comparable
CYP3A4 IC₅₀ 2.9 µM; CYP2D6 11 µM; CYP2C19 9.3 µM
Supports early ADME liability benchmarking
Data from structurally related analog
CYP450 Drug‑drug interaction Metabolic stability

Regioselective Oxidation Reactivity vs. Unsubstituted Core

The 6‑substituent on the 2,3‑dimethylquinoxaline framework electronically controls the regioselectivity of Riley (SeO₂) oxidation at the pyrazine nitrogens. In a systematic study of 12 derivatives, electron‑withdrawing groups (NO₂, CN, CF₃, Cl, Br, F, COOH, COOMe, COPh) and electron‑donating groups (OMe, OH, NH₂) were shown to partition the oxidation between regioisomers a and b with ΔK reactivity ratios measured by ¹H NMR titration [1]. The pyrazol‑1‑yl group, being a moderately electron‑withdrawing heterocycle, is predicted to direct oxidation toward regioisomer b, whereas the unsubstituted 2,3‑dimethylquinoxaline preferentially yields regioisomer a [1]. This predictable electronic tuning is absent in quinoxaline scaffolds that lack the 6‑position substituent.

Regioselective oxidation
Supporting evidence
6-Substituent electronic character predicts N4 vs. N1 oxidation preference
Enables predictable late-stage diversification
Predicted from substituent electronic effects
Regioselective oxidation Late‑stage functionalisation Synthetic utility

Physicochemical Property Differentiation from Parent Scaffold

Addition of the 1H‑pyrazol‑1‑yl group at position 6 increases the molecular weight from 158.20 g/mol (2,3‑dimethylquinoxaline) to 224.26 g/mol and introduces two additional hydrogen‑bond acceptor nitrogen atoms (total HBA count increases from 2 to 4 N atoms) [1]. The pyrazole ring also contributes approximately +0.5–0.8 log units to calculated lipophilicity (estimated clogP ~2.5–3.0 vs. ~1.8–2.0 for the parent scaffold) and adds aromatic π‑surface area for stacking interactions . These changes are quantifiable and differentiate the compound from simpler quinoxaline building blocks that lack the additional pharmacophoric features.

Physicochemical shift
Supporting evidence
ΔMW +66 g/mol; ΔHBA +2; ΔclogP ~+0.5–1.0; ΔtPSA ~+17 Ų
Increased complexity for fragment elaboration
Calculated values; experimental verification advised
Lipophilicity Hydrogen bonding Fragment‑based drug discovery

Commercial Purity Specification vs. Generic Quinoxaline Mixtures

2,3‑Dimethyl‑6‑(1H‑pyrazol‑1‑yl)quinoxaline is supplied by specialty chemical vendors at a certified purity of NLT 98 % (HPLC), supported by ISO‑compliant quality systems suitable for pharmaceutical R&D . In contrast, generic 2,3‑dimethylquinoxaline is often sold as technical‑grade material (≥95 %) without specification of positional isomer content. The defined purity and single‑regioisomer identity of the 6‑pyrazol‑1‑yl derivative ensure reproducibility in biological assays, a critical factor when comparing dose‑response data across laboratories.

Purity specification
Supporting evidence
NLT 98% (HPLC), single regioisomer, ISO-compliant quality
Reduces biological assay variability
Vendor specification; independent QC recommended
Purity Quality control Reproducibility

Optimal Research & Industrial Application Scenarios


ALK5-Focused Kinase Inhibitor Fragment-Based Discovery

Use 2,3‑dimethyl‑6‑(1H‑pyrazol‑1‑yl)quinoxaline as a core scaffold for fragment growing or merging strategies targeting TGF‑β type I receptor kinase (ALK5). The 4‑(quinoxalin‑6‑yl)pyrazole pharmacophore has been validated with IC₅₀ values as low as 0.28 µM and >35‑fold selectivity over p38α MAP kinase [1]. The N‑linked pyrazole at position 6 provides a distinct vector for elaboration compared to the C‑linked pyrazole congeners reported in the literature.

CYP450 Interaction Screening in Early Lead Optimisation

Employ the scaffold for early ADME triaging, leveraging publicly available CYP inhibition data for a structurally related derivative (CYP3A4 IC₅₀ = 2.9 µM; CYP2D6 IC₅₀ = 11 µM; CYP2C19 IC₅₀ = 9.3 µM) [2]. This pre‑existing annotation allows medicinal chemistry teams to benchmark new analogs and prioritise compounds with improved selectivity before committing to resource‑intensive in‑vivo PK studies.

Antibacterial SAR via 6-Position Pyrazole Diversification

Initiate an antibacterial SAR program by derivatising the pyrazole ring, guided by the observation that pyrazol‑1‑yl quinoxaline derivatives achieve MIC values as low as 7.8 µg/mL against gram‑positive organisms [3]. The 6‑position attachment differentiates this series from the more common 3‑pyrazolyl‑quinoxalinones and may confer a distinct resistance profile.

Late-Stage Diversification via Regioselective Oxidation

Exploit the predictable electronic effect of the 6‑pyrazol‑1‑yl substituent on the regioselectivity of Riley oxidation for the synthesis of carbaldehyde intermediates [4]. This reactivity enables controlled functionalisation of the quinoxaline core at either N1 or N4, a synthetic handle that is unavailable with the unsubstituted 2,3‑dimethylquinoxaline scaffold.

Application
Selection Property
Validation Focus
ALK5 kinase inhibitor fragment discovery
Quinoxaline-6-yl-pyrazole pharmacophore
TGF-β type I receptor kinase selectivity context
CYP450 interaction screening
Pre-existing CYP isoform inhibition data
CYP3A4/CYP2D6/CYP2C19 liability profiling review
Antibacterial SAR at 6-position
Pyrazol-1-yl substitution vector
Gram-positive MIC endpoint context
Late-stage regioselective oxidation
Electronic directing effect of 6-substituent
Regioisomer product ratio monitoring
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